Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate consists of a benzoate core with a methylsulfonyl amino group and a chloro group attached to the benzene ring. The ethyl group is attached to the carboxylate group.Physical And Chemical Properties Analysis
Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Biodegradation and Environmental Science
One significant area of research is the biodegradation of related sulfonylurea herbicides, like chlorimuron-ethyl. Studies have demonstrated the ability of certain microbes, such as Rhodococcus sp. and Aspergillus niger, to degrade chlorimuron-ethyl. These findings are crucial for developing strategies to mitigate the environmental impact of long-term residual herbicides. The degradation pathways involve the transformation into various metabolites, offering insights into microbial remediation techniques (Li et al., 2016; Sharma et al., 2012).
Pharmacological Research
Research has also explored the pharmacological applications of compounds structurally related to Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate. For instance, SAR150640, a compound with a similar molecular structure, has been identified as a potent and selective β3-adrenoceptor agonist. This discovery has potential implications for the treatment of preterm labor, highlighting the compound's significance in medical research (Croci et al., 2007).
Chemical Synthesis and Characterization
Further studies have focused on the chemical synthesis and characterization of related compounds. For example, the synthesis of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amidoflumet, illustrates the compound's role in developing new acaricides. The detailed study of its structure through crystallography sheds light on its potential applications in pest control (Kimura & Hourai, 2005).
properties
IUPAC Name |
ethyl 2-chloro-5-(methanesulfonamido)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-3-16-10(13)8-6-7(4-5-9(8)11)12-17(2,14)15/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXWZKDRARZJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate |
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